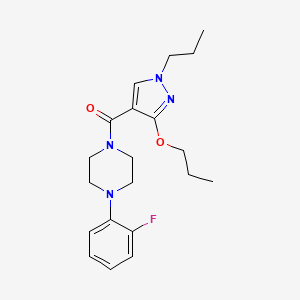
1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C20H27FN4O2 and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H27FN4O2 with a molecular weight of 374.46 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a propoxy group attached to a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H27FN4O2 |
| Molecular Weight | 374.46 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Pyrazole derivatives, including the compound in focus, exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections detail specific activities observed in various studies.
Anti-Cancer Activity
Research has shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on A549 lung cancer cells. Studies indicated that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation with IC50 values ranging from 0.04 μM to 0.213 mM for related compounds .
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Antimicrobial Properties
In vitro studies have reported that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains and fungi. Compounds similar to the one under investigation have shown promising results against E. coli and Aspergillus niger, suggesting potential applications in treating infections .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for their anti-cancer properties.
- Modulation of Cytokine Production : By inhibiting inflammatory cytokines, these compounds can reduce inflammation and associated symptoms.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives similar to the compound :
- Study on A549 Cells : A series of pyrazole derivatives were tested for their cytotoxic effects on A549 lung cancer cells, revealing that certain compounds significantly inhibited cell growth and induced apoptosis.
- Anti-inflammatory Study : Research involving the synthesis of novel pyrazoles showed promising anti-inflammatory effects, with some compounds exhibiting higher efficacy than standard treatments like dexamethasone.
科学的研究の応用
Structural Formula
Molecular Formula C16H20FN3O2Molecular Weight 305.35 g mol
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted using a carrageenan-induced rat paw edema model demonstrated that several pyrazole derivatives exhibited significant reductions in edema compared to control groups. This suggests that 1-(2-fluorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine could be a candidate for further development as an anti-inflammatory drug .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of pyrazole derivatives was evaluated against multiple pathogens. The results indicated that the compound showed notable inhibition against E. coli and Bacillus subtilis, highlighting its potential role as an antimicrobial agent.
Summary Table of Biological Activities
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMONPCTXJSRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













